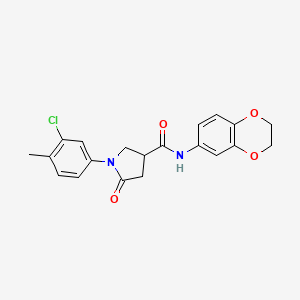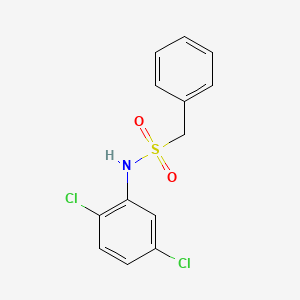![molecular formula C17H16Cl2N2O4S B11174518 2,5-Dichloro-N-[4-(morpholine-4-sulfonyl)phenyl]benzamide](/img/structure/B11174518.png)
2,5-Dichloro-N-[4-(morpholine-4-sulfonyl)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dichloro-N-[4-(morpholine-4-sulfonyl)phenyl]benzamide is a chemical compound known for its unique structure and properties It is characterized by the presence of two chlorine atoms, a morpholine ring, and a sulfonyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dichloro-N-[4-(morpholine-4-sulfonyl)phenyl]benzamide typically involves multiple steps. One common method includes the following steps:
Friedel-Crafts Acylation: This step involves the acylation of a benzene ring using an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Morpholine Substitution: The morpholine ring is introduced through a nucleophilic substitution reaction, where a suitable morpholine derivative reacts with the intermediate compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2,5-Dichloro-N-[4-(morpholine-4-sulfonyl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may require bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides and thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,5-Dichloro-N-[4-(morpholine-4-sulfonyl)phenyl]benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,5-Dichloro-N-[4-(morpholine-4-sulfonyl)phenyl]benzamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The chlorine atoms and morpholine ring may also contribute to its binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2,5-Dichloro-N-[4-(morpholine-4-carbonyl)phenyl]benzamide: This compound has a similar structure but with a carbonyl group instead of a sulfonyl group.
4-(2,6-Dichloro-4-pyrimidyl)morpholine: Another related compound with a pyrimidyl ring instead of a benzamide core.
Uniqueness
2,5-Dichloro-N-[4-(morpholine-4-sulfonyl)phenyl]benzamide is unique due to the presence of the sulfonyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C17H16Cl2N2O4S |
|---|---|
Molecular Weight |
415.3 g/mol |
IUPAC Name |
2,5-dichloro-N-(4-morpholin-4-ylsulfonylphenyl)benzamide |
InChI |
InChI=1S/C17H16Cl2N2O4S/c18-12-1-6-16(19)15(11-12)17(22)20-13-2-4-14(5-3-13)26(23,24)21-7-9-25-10-8-21/h1-6,11H,7-10H2,(H,20,22) |
InChI Key |
UMUNCEUMZZZVAW-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=C(C=CC(=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-4-[(2-methylpropanoyl)amino]benzamide](/img/structure/B11174447.png)
![N-(3,5-dichlorophenyl)-2-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B11174448.png)
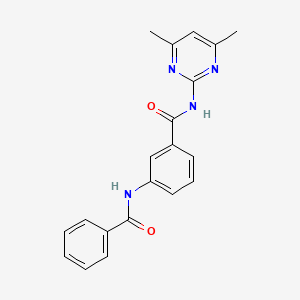
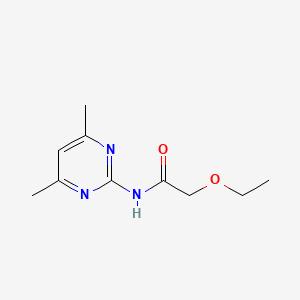
![3-[(phenylcarbonyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B11174459.png)

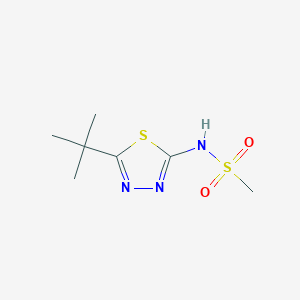
![1-tert-butyl-5-oxo-N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}pyrrolidine-3-carboxamide](/img/structure/B11174482.png)
![2-[(1-Phenylethyl)carbamoyl]phenyl acetate](/img/structure/B11174484.png)
![4-{[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]carbamoyl}phenyl acetate](/img/structure/B11174486.png)
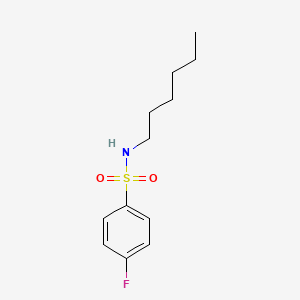
![2-(2,4-dichlorophenoxy)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]propanamide](/img/structure/B11174507.png)
